molecular formula C19H25N5O3S B4642828 N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4642828
M. Wt: 403.5 g/mol
InChI Key: MUBWKECLQQDZQD-UHFFFAOYSA-N
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Description

N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene core, a pyrazole ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-19(2,3)10-5-6-11-13(9-10)28-17(14(11)16(26)23-18(20)27)22-15(25)12-7-8-21-24(12)4/h7-8,10H,5-6,9H2,1-4H3,(H,22,25)(H3,20,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBWKECLQQDZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic compounds.

    Introduction of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide: shares similarities with other benzothiophene and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

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